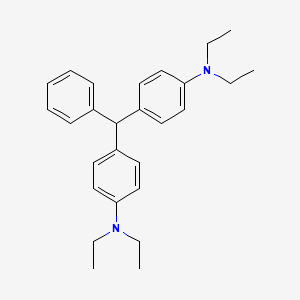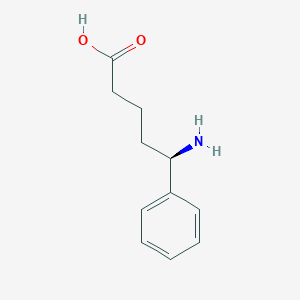![molecular formula C8H12O B3286098 Bicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 81980-22-5](/img/structure/B3286098.png)
Bicyclo[4.1.0]heptane-7-carbaldehyde
Vue d'ensemble
Description
Bicyclo[4.1.0]heptane-7-carbaldehyde is a chemical compound with the CAS Number: 81980-22-5 . It has a molecular weight of 124.18 . The IUPAC name for this compound is this compound . The compound is also known as Norcarane .
Synthesis Analysis
Norcarane, which is structurally similar to this compound, is synthesized using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Catalytic Enantioselective Synthesis
Bicyclo[4.1.0]heptane framework is essential in the catalytic enantioselective synthesis of several bioactive compounds. Ray and Mukherjee (2022) demonstrated the use of this compound in the synthesis of natural products like (–)-car-3-ene-2,5-dione through catalytic desymmetrization. This process involves the ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones via formal C(sp2)‒H alkylation, offering a straightforward strategy for enantioselective synthesis without opening the cyclopropane ring (Ray & Mukherjee, 2022).
Azabicyclo Construction
In the construction of various types of azabicycles, including 3-azabicylo[4.1.0]heptane-6-carbaldehyde and related compounds, Pan et al. (2015) utilized an approach involving rhodium-catalyzed intramolecular cyclopropanation. This process is notable for its complete stereo specificity and yields modest to high results (Pan et al., 2015).
Photoinitiated Isomerizations
Dubonosov et al. (2001) explored the synthesis and photoinitiated isomerizations of 3-(4-Nitrophenyl)- and 3-(4-Aminophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde derivatives. The study revealed their potential in valence isomerization, forming quadricyclanes upon irradiation, demonstrating a novel use of bicyclic compounds in photochemical reactions (Dubonosov et al., 2001).
Organocatalytic Aldol Reactions
Armstrong, Bhonoah, and White (2009) studied 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in organocatalytic aldol reactions. The bicyclic system showed improved selectivity compared to its monocyclic analogue, indicating the significance of the acid geometry in these reactions (Armstrong et al., 2009).
Cycloisomerization of Propargylic Carboxylates
Anjum and Marco-Contelles (2005) reported on the PtCl2-mediated cycloisomerization of unsaturated propargylic carboxylates. This process yields functionalized bicyclo[4.1.0]heptane enol esters, contributing to the field of synthetic chemistry, especially in the synthesis of 'carane' family natural products (Anjum & Marco-Contelles, 2005).
Synthesis and Chemistry
of Bicyclo[4.1.0]hept-1,6-eneBillups et al. (1996) investigated the synthesis and chemistry of Bicyclo[4.1.0]hept-1,6-ene. Their study involved generating the compound by elimination and exploring its reactions, such as dimerization and oxidation. This research enhances the understanding of the properties and potential applications of bicyclic compounds in organic synthesis (Billups et al., 1996).
Theoretical Studies
Alkorta, Blanco, and Elguero (2009) conducted theoretical studies on bicyclo[4.1.0]heptan-7-one, providing insights into its UV, IR, and NMR spectra. Such theoretical work helps in understanding the properties and behavior of these compounds, which is essential for their application in various scientific fields (Alkorta et al., 2009).
Polycyclic Compounds
Cox (1975) discussed the characteristics and reactions of several polycyclic compounds, including the bicyclo[4.1.0]heptane group. This research is significant for the understanding of complex molecular structures and their potential applications in synthetic chemistry (Cox, 1975).
Suprafacial and Antarafacial Paths
Baldwin and Burrell (1999) explored the thermal rearrangement of 1-Ethenylbicyclo[4.1.0]heptane, analyzing the suprafacial and antarafacial reaction paths. Their research contributes to the understanding of reaction mechanisms in complex organic compounds (Baldwin & Burrell, 1999).
Photochemical Reaction Mechanisms
Wang and Ye (2006) conducted a theoretical study on the photochemical reaction mechanism of bicyclo[4.1.0]heptane, providing valuable insights into its behavior under photochemical conditions. This research is significant for applications in photochemistry and materials science (Wang & Ye, 2006).
Propriétés
IUPAC Name |
bicyclo[4.1.0]heptane-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOWCLFTUUSRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



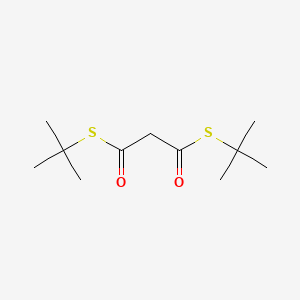

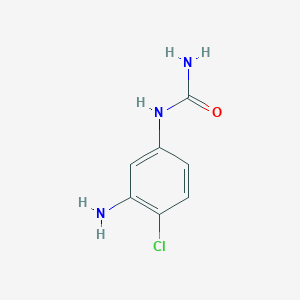
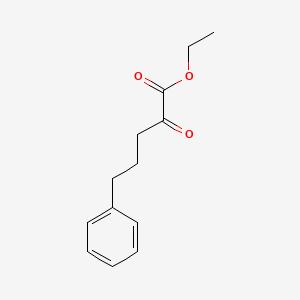
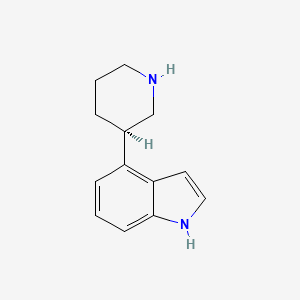
![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)
![2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3286075.png)
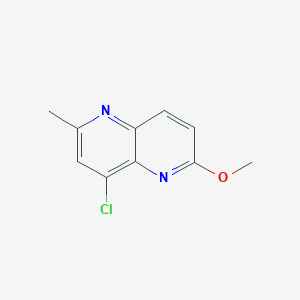
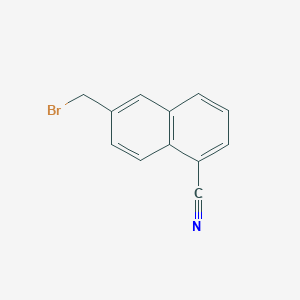
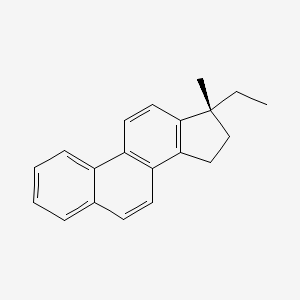
![Diethyl({2-[(2-methoxyethyl)amino]ethyl})amine](/img/structure/B3286102.png)
amine](/img/structure/B3286107.png)
